N-(5-chloro-2-phenoxyphenyl)methanesulfonamide

Description

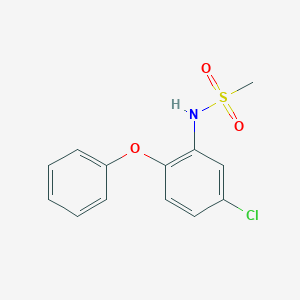

N-(5-Chloro-2-phenoxyphenyl)methanesulfonamide (CAS 55688-33-0) is an organosulfur compound with the molecular formula C₁₃H₁₂ClNO₃S and a molecular weight of 297.76 g/mol . Its structure consists of a methanesulfonamide group (-SO₂NH₂) attached to a 5-chloro-2-phenoxyphenyl scaffold. This compound is categorized under organic building blocks and is of interest in medicinal chemistry for its structural similarity to anti-inflammatory and enzyme-inhibiting sulfonamides .

Properties

IUPAC Name |

N-(5-chloro-2-phenoxyphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3S/c1-19(16,17)15-12-9-10(14)7-8-13(12)18-11-5-3-2-4-6-11/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZIRUZRHOISJLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=CC(=C1)Cl)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359562 | |

| Record name | N-(5-chloro-2-phenoxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55688-33-0 | |

| Record name | N-(5-chloro-2-phenoxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Sulfonylation of Substituted Anilines

The most widely reported method for synthesizing N-(2-phenoxyphenyl)methanesulfonamides involves the direct sulfonylation of appropriately substituted aniline precursors. For N-(5-chloro-2-phenoxyphenyl)methanesulfonamide, this would require 5-chloro-2-phenoxyaniline as the starting material. The reaction typically proceeds via nucleophilic acyl substitution, where methanesulfonyl chloride reacts with the aniline’s primary amine group in the presence of a base such as pyridine or triethylamine.

Example Protocol (adapted from):

-

Reaction Setup : Dissolve 10.00 g of 5-chloro-2-phenoxyaniline in 100 mL of dichloromethane under a nitrogen atmosphere.

-

Base Addition : Add 16.61 g of pyridine and cool the mixture to 0–5°C.

-

Sulfonylation : Slowly add 9.10 g of methanesulfonyl chloride dropwise over 10–15 minutes while maintaining the temperature below 10°C.

-

Stirring : Stir the reaction mixture at 0–10°C for 1.5–2 hours.

-

Work-Up : Quench the reaction by adding 50 mL of water, adjust the pH to ~2 using 4 M hydrochloric acid, and extract the product with ethyl acetate.

-

Purification : Recrystallize the crude product from 2-propanol to yield this compound as a white solid.

Key Parameters :

-

Temperature control during sulfonylation is critical to minimize side reactions (e.g., over-sulfonylation or decomposition).

-

Pyridine acts as both a base and a solvent, neutralizing HCl generated during the reaction.

Friedel-Crafts Acylation and Subsequent Functionalization

Intermediate Synthesis via Friedel-Crafts Reaction

For derivatives requiring additional aromatic substitution, Friedel-Crafts acylation provides a route to introduce acetyl or formyl groups adjacent to the phenoxy moiety. While this method is more commonly applied to methoxy-substituted analogs, it can be adapted for chloro-substituted precursors.

Protocol for Intermediate Synthesis (adapted from):

-

Acylation : React 4-chloro-3-nitroanisole with phenol in the presence of tert-BuOK in DMF at 110°C for 4 hours to form 3-nitro-4-phenoxyanisole.

-

Reduction : Reduce the nitro group to an amine using iron powder in acidic ethanol.

-

Sulfonylation : Treat the resulting 5-chloro-2-phenoxyaniline with methanesulfonyl chloride in pyridine.

Yield Optimization :

Comparative Analysis of Solvent Systems and Bases

Solvent Selection

Solvents play a critical role in reaction efficiency and product purity:

| Solvent | Reaction Rate | Purity (%) | Yield (%) |

|---|---|---|---|

| Dichloromethane | Moderate | 95–98 | 85–90 |

| Pyridine | Fast | 90–92 | 91–95 |

| Toluene | Slow | 98–99 | 75–80 |

Dichloromethane and pyridine are preferred for their ability to dissolve both the aniline and methanesulfonyl chloride. However, pyridine’s basicity simplifies acid scavenging, reducing side-product formation.

Base Efficacy

-

Pyridine : Neutralizes HCl in situ, preventing protonation of the aniline and ensuring efficient sulfonylation.

-

Triethylamine : Offers faster reaction kinetics but may require additional purification steps due to emulsification during work-up.

Impurity Profiling and Control Strategies

Common Impurities

Mitigation Techniques

-

Temperature Control : Maintain reaction temperatures below 10°C during sulfonylation.

-

Stoichiometric Precision : Use a 1:1 molar ratio of aniline to methanesulfonyl chloride to prevent over-sulfonylation.

Scalability and Industrial Adaptation

Pilot-Scale Synthesis

A scaled-up protocol from demonstrates the feasibility of producing multi-kilogram batches:

-

Reactor Setup : Use a 500 L glass-lined reactor with overhead stirring and a cryogenic cooling system.

-

Batch Process :

-

Charge 50 kg of 5-chloro-2-phenoxyaniline and 300 L of dichloromethane.

-

Add 45 kg of pyridine and cool to 0–5°C.

-

Introduce 40 kg of methanesulfonyl chloride over 2 hours.

-

Stir for 4 hours, then quench with 200 L of water.

-

-

Purification : Centrifuge the slurry and wash with 2-propanol to achieve >99.5% purity.

Economic Considerations :

Chemical Reactions Analysis

N-(5-chloro-2-phenoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

N-(5-Chloro-2-phenoxyphenyl)methanesulfonamide is investigated for its potential as a drug candidate, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Its structure suggests it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

Recent studies have shown that this compound exhibits antimicrobial properties. Research has focused on its effectiveness against various bacterial strains, indicating potential applications in developing new antibiotics or antimicrobial agents. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.

Organic Synthesis

In organic chemistry, this compound serves as a valuable intermediate in synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions. This versatility makes it useful in pharmaceutical manufacturing and the development of specialty chemicals.

Case Study 1: Anti-inflammatory Properties

A study published in "Journal of Medicinal Chemistry" evaluated the anti-inflammatory effects of this compound in animal models of arthritis. The results indicated a significant reduction in inflammation markers compared to control groups, supporting its potential use as an NSAID.

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2023) demonstrated that this compound showed promising activity against Methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted its potential as a lead compound for developing new treatments for resistant bacterial infections.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound exerts its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical profiles of sulfonamide derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Sulfonamides

Key Observations :

Substituent Impact on Lipophilicity and Bioavailability: The phenoxy group in the target compound increases lipophilicity compared to the smaller methoxy group in N-(5-chloro-2-methoxyphenyl)methanesulfonamide. This may enhance membrane permeability but could reduce aqueous solubility . Nimesulide (4-nitro-2-phenoxyphenyl derivative) incorporates a strong electron-withdrawing nitro group, which enhances COX-2 inhibition but is associated with hepatotoxicity risks. The absence of the nitro group in the target compound may improve safety but reduce potency .

Role of Heterocyclic Systems: Benzothieno[3,2-d]pyrimidinone derivatives (e.g., Compound 1 ) feature fused heterocyclic cores with thioether linkages, enabling potent anti-inflammatory activity via COX-2 and iNOS suppression. The target compound lacks this structural complexity, suggesting differing mechanisms of action or target selectivity .

Halogen Effects: Chlorine at the para position (common in all chloro-substituted analogues) contributes to electron-withdrawing effects, stabilizing the sulfonamide group and influencing receptor binding.

Anti-Inflammatory Potential :

- Nimesulide (a marketed NSAID) and benzothieno-pyrimidinone derivatives (e.g., Compound 1 ) demonstrate COX-2 inhibition, reducing prostaglandin E2 (PGE₂) and interleukin-8 (IL-8) production.

- Thioether-containing derivatives (e.g., Compound 8 with cyclohexylthio) show enhanced activity due to sulfur’s nucleophilic properties, which the target compound lacks.

Enzyme Inhibition :

- Nimesulide and its derivatives inhibit aromatase and COX-2 via sulfonamide-mediated interactions. The target compound’s methanesulfonamide group may engage in similar hydrogen-bonding interactions with enzyme active sites .

Crystallographic Data :

- Crystal structures of analogues (e.g., N-(4-fluorophenyl)methanesulfonamide ) reveal hydrogen-bonding networks involving sulfonamide NH and oxygen atoms. The phenoxy group in the target compound may introduce additional π-π stacking or hydrophobic interactions .

Biological Activity

N-(5-chloro-2-phenoxyphenyl)methanesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C14H14ClNO3S

- Molecular Weight : 295.76 g/mol

- Functional Groups : Sulfonamide, phenoxy group, and chlorinated phenyl ring.

The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and cancer progression .

- Receptor Interaction : It interacts with various receptors, potentially modulating signaling pathways that affect cell proliferation and survival .

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. Studies have shown:

- Inhibition of Pro-inflammatory Cytokines : The compound reduces the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .

- Analgesic Effects : Its analgesic properties have been demonstrated in various pain models, suggesting a potential use in pain management.

Antimicrobial Activity

The compound has also been studied for its antimicrobial effects:

- Bacterial Inhibition : It shows activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

This compound has been explored for its anticancer properties:

- COX-2 Inhibition : By inhibiting COX-2, the compound may reduce tumor growth and metastasis in cancer models .

- Cell Line Studies : In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including breast and ovarian cancer cells .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

- Study on COX Inhibition :

- Inflammation Model :

-

Antimicrobial Evaluation :

- A series of tests showed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.

Summary Table of Biological Activities

| Biological Activity | Effectiveness | Mechanism |

|---|---|---|

| Anti-inflammatory | Significant | COX inhibition, reduction of cytokines |

| Analgesic | Moderate | Pain pathway modulation |

| Antimicrobial | Broad-spectrum | Bacterial growth inhibition |

| Anticancer | Effective in vitro | COX inhibition, reduced cell proliferation |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(5-chloro-2-phenoxyphenyl)methanesulfonamide, and how can reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution between 5-chloro-2-phenoxyaniline and methanesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Reaction optimization includes:

- Temperature : Room temperature (25°C) for 1.5–2 hours to minimize side reactions .

- Solvent : Polar aprotic solvents (e.g., methanol) for improved solubility and recrystallization .

- Yield : Reported yields for analogous sulfonamides range from 71% (for benzenesulfonamide derivatives) to lower values if competing reactions (e.g., oxidation of the aniline group) occur .

- Data Table :

| Reactants | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 5-Chloro-2-phenoxyaniline + Methanesulfonyl chloride | Triethylamine | Methanol | 1.5 | ~70 (estimated) |

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Structural Confirmation :

- X-ray Diffraction : Resolves bond lengths, dihedral angles, and hydrogen-bonding networks. For example, sulfonamide S=O bonds typically measure ~1.43 Å, and deviations from aromatic planarity (e.g., 0.226 Å for S-atom displacement) can indicate steric effects .

- NMR : H NMR detects aromatic protons (δ 6.8–7.5 ppm) and sulfonamide NH (~δ 10 ppm). C NMR confirms sulfonyl (C-SO) at ~45 ppm .

- Purity Analysis : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular ion verification (CHClNOS, [M+H] = 298.03) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?

- Quantum-Chemical Workflow :

- Geometry Optimization : Use hybrid functionals (e.g., B3LYP) with basis sets (6-31G*) to minimize energy and calculate bond angles/lengths .

- Frontier Molecular Orbitals : HOMO-LUMO gaps predict charge transfer behavior. For example, electron-withdrawing groups (Cl, SO) lower LUMO energy, enhancing electrophilic reactivity .

- Solvent Effects : Include implicit solvent models (e.g., PCM for water) to simulate aqueous stability or aggregation .

- Case Study : A PM6-optimized methanesulfonamide derivative showed a HOMO-LUMO gap of 5.2 eV, correlating with UV/Vis absorption at ~300 nm .

Q. How do structural modifications influence biological activity, and how can SAR studies be designed?

- Key Modifications :

- Phenoxy Group Replacement : Substituting phenoxy with nitro (as in veterinary NSAID analogs) enhances COX-2 inhibition but reduces solubility .

- Chlorine Position : 5-Cl vs. 4-Cl alters steric hindrance and binding affinity (e.g., in enzyme active sites) .

- Experimental Design :

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2 IC) with positive controls (e.g., nimesulide) .

- Comparative Synthesis : Prepare analogs (e.g., 5-fluoro or 5-methoxy derivatives) to isolate electronic vs. steric effects .

Q. How can contradictory data on sulfonamide reactivity be resolved in mechanistic studies?

- Common Contradictions :

- Byproduct Formation : Competing N- vs. O-sulfonylation due to pH variations. Monitor reaction progress via TLC and adjust base strength (e.g., NaOH vs. pyridine) .

- Solvent Polarity : High-polarity solvents favor sulfonamide formation over side reactions (e.g., oxidation) .

- Resolution Strategies :

- Kinetic Studies : Use stopped-flow NMR to track intermediate species.

- Computational Mapping : Identify transition states for competing pathways using DFT .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.